molecular formula C27H23N3O10 B1437429 Deferasirox 2-glucuronide CAS No. 1233196-92-3

Deferasirox 2-glucuronide

Cat. No.: B1437429
CAS No.: 1233196-92-3
M. Wt: 549.5 g/mol
InChI Key: VZBGWWQXUJQLAJ-BMODKXSASA-N
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Description

Deferasirox 2-glucuronide is a metabolite of deferasirox, an oral iron chelator used to treat chronic iron overload in patients with transfusion-dependent anemias and non-transfusion-dependent thalassemia. Iron overload can lead to serious complications, and deferasirox helps to reduce excess iron in the body by binding to it and facilitating its excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deferasirox is synthesized through a multi-step chemical process involving the reaction of various organic compounds. The synthesis typically involves the formation of a triazole ring, which is a key structural component of deferasirox. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of deferasirox involves large-scale chemical reactions carried out in reactors. The process is optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product. The synthesized deferasirox is then formulated into various dosage forms, such as tablets and dispersible tablets, for patient use.

Chemical Reactions Analysis

Types of Reactions: Deferasirox 2-glucuronide undergoes various chemical reactions, primarily involving glucuronidation, which is the process of adding a glucuronic acid moiety to the compound. This reaction is catalyzed by enzymes in the liver and is a common pathway for the metabolism of many drugs.

Common Reagents and Conditions: The glucuronidation reaction typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction occurs under physiological conditions, with the pH and temperature being similar to those found in the human body.

Major Products Formed: The primary product of the glucuronidation reaction is this compound, which is more water-soluble than the parent compound and is readily excreted in the urine.

Scientific Research Applications

Chemistry: In the field of chemistry, deferasirox 2-glucuronide is studied for its role in drug metabolism and its potential as a biomarker for monitoring deferasirox therapy. Researchers investigate the kinetics and mechanisms of its formation and excretion to better understand its pharmacokinetics.

Biology: In biological research, this compound is used to study the metabolism of deferasirox in animal models and human subjects. It helps in understanding how the drug is processed in the body and its impact on iron homeostasis.

Medicine: Medically, this compound is important for assessing the efficacy and safety of deferasirox therapy. It is measured in clinical trials and routine patient monitoring to ensure that the drug is being metabolized correctly and not causing adverse effects.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of deferasirox formulations. It is analyzed to ensure that the drug product meets regulatory standards and is safe for patient use.

Mechanism of Action

Deferasirox works by binding to trivalent (ferric) iron with high affinity, forming a stable complex that is then excreted via the kidneys. The glucuronidation of deferasirox enhances its solubility and facilitates its elimination from the body. This mechanism helps to reduce iron levels in patients with iron overload, preventing the toxic effects of excess iron.

Comparison with Similar Compounds

  • Deferiprone: Another oral iron chelator used to treat iron overload.

  • Deferoxamine: An injectable iron chelator used for the same purpose.

Uniqueness: Deferasirox is unique in that it is the first oral iron chelator approved for chronic iron overload. Its once-daily dosing and favorable safety profile make it a preferred option for many patients. Additionally, the formation of deferasirox 2-glucuronide as a metabolite is a key aspect of its metabolism and excretion.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGWWQXUJQLAJ-BMODKXSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112897
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233196-92-3
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233196-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferasirox 2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFERASIROX 2-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D50PQ1R10Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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